3-Nitrobenzaldehyde chemical structure and properties
3-Nitrobenzaldehyde chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-Nitrobenzaldehyde. The information is intended for professionals in research, science, and drug development who utilize this compound as a key intermediate in their work.
Chemical Structure and Identification
3-Nitrobenzaldehyde is an organic aromatic compound with a nitro group meta-substituted to an aldehyde functional group on a benzene (B151609) ring.[1][2]
| Identifier | Value |
| IUPAC Name | 3-Nitrobenzaldehyde[3] |
| Synonyms | m-Nitrobenzaldehyde, meta-Nitrobenzaldehyde, 3-Formylnitrobenzene[3][4] |
| Chemical Formula | C₇H₅NO₃[1] |
| CAS Number | 99-61-6[1] |
| Molecular Weight | 151.12 g/mol [1] |
| InChI Key | ZETIVVHRRQLWFW-UHFFFAOYSA-N[3] |
| SMILES | O=C[C]1=CC(=CC=C1)--INVALID-LINK--[O-][3] |
Physicochemical Properties
3-Nitrobenzaldehyde is a yellowish to brownish crystalline powder at room temperature.[1][5] Its key physical and chemical properties are summarized below.
| Property | Value |
| Appearance | Yellowish to brownish crystalline powder or granulate[1] |
| Melting Point | 56-58 °C[6][7] |
| Boiling Point | 164 °C at 23 mmHg[1] |
| Solubility | Soluble in ethanol, chloroform (B151607), and ether; slightly soluble in water.[6] |
| Density | 1.2792 g/cm³[6] |
Synthesis and Reactivity
The primary method for synthesizing 3-Nitrobenzaldehyde is through the mono-nitration of benzaldehyde (B42025) using a mixture of concentrated nitric acid and sulfuric acid.[1][8] This electrophilic aromatic substitution reaction yields the meta isomer as the major product, typically around 72%, with smaller amounts of the ortho (19%) and para (9%) isomers.[1]
The aldehyde group is deactivating and a meta-director, which is why the nitro group is predominantly added at the C3 position. The compound's reactivity is characterized by both the aldehyde and the nitro functional groups. The aldehyde can undergo reduction to form 3-nitrobenzyl alcohol or participate in condensation reactions.[9][10]
Applications in Research and Drug Development
3-Nitrobenzaldehyde is a crucial intermediate in the synthesis of a variety of organic compounds.[2]
-
Pharmaceuticals: It is a key precursor for the synthesis of several drugs, notably dihydropyridine (B1217469) calcium channel blockers such as nitrendipine, nimodipine, and nicardipine, which are used to treat hypertension and other cardiovascular diseases.[1][11] It is also a precursor to the drug Tipranavir.[1]
-
Dyes and Pigments: The compound serves as a building block in the manufacturing of certain aniline (B41778) dyes and other colorants.[2][5]
-
Agrochemicals: It is used in the production of some herbicides and insecticides.[12]
-
Organic Synthesis: It is a versatile reagent used in the synthesis of various organic molecules in research and development.[12][13]
Experimental Protocols
Synthesis of 3-Nitrobenzaldehyde via Nitration of Benzaldehyde
This protocol is adapted from established laboratory procedures for the electrophilic nitration of benzaldehyde.[14]
Materials:
-
Benzaldehyde (freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
tert-Butyl methyl ether
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Petroleum ether (60-80 °C)
Procedure:
-
In a three-neck flask equipped with a thermometer and an addition funnel, cool 89 mL of concentrated H₂SO₄ in an ice bath.
-
Slowly add 45 mL of fuming HNO₃ to the sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C. This creates the nitrating mixture.
-
Slowly add 10.6 g of benzaldehyde to the nitrating mixture dropwise, maintaining the reaction temperature at 15 °C. This addition should take approximately one hour.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture onto 500 g of crushed ice in a beaker. A yellow precipitate of crude 3-nitrobenzaldehyde will form.
-
Filter the crude product using a Büchner funnel and wash with cold water.
Work-up and Purification:
-
Dissolve the humid crude product in 125 mL of tert-butyl methyl ether.
-
Transfer the solution to a separatory funnel and wash with 125 mL of a 5% NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent using a rotary evaporator.
-
Recrystallize the resulting solid from a mixture of toluene and petroleum ether. Dissolve the solid in a minimal amount of hot toluene and then add double the volume of petroleum ether while cooling in an ice bath to induce crystallization.
-
Collect the light-yellow crystals of 3-nitrobenzaldehyde by suction filtration and dry them in a desiccator over silica (B1680970) gel.
Spectroscopic Analysis Protocol
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of purified 3-nitrobenzaldehyde in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) NMR spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Expected Spectrum: The spectrum will show a characteristic aldehyde proton signal around δ 10.1 ppm.[9] The four aromatic protons will appear as a complex pattern of multiplets between δ 7.7 and 8.8 ppm.[9]
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dry product with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder of an FTIR spectrometer and record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Expected Spectrum: Key absorption bands include a strong C=O stretch for the aldehyde at ~1700 cm⁻¹, characteristic N=O stretching bands for the nitro group at ~1540 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric), and C-H stretching of the aromatic ring around 3100 cm⁻¹.[1]
Safety and Handling
3-Nitrobenzaldehyde is considered harmful and an irritant.[1] Appropriate safety precautions must be taken during handling.
-
Hazards: Harmful if swallowed.[7] Causes skin and serious eye irritation.[15] May cause respiratory irritation.[15] It is also toxic to aquatic life with long-lasting effects.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[4] Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible substances like strong bases and acids.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. prepchem.com [prepchem.com]
- 7. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 8. 3 Nitrobenzaldehyde | PDF | Nitric Acid | Chemical Reactions [scribd.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. 3-Nitrobenzaldehyde(99-61-6) IR Spectrum [chemicalbook.com]
- 11. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 13. 3-Nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 14. ijpsonline.com [ijpsonline.com]
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- 16. pubs.acs.org [pubs.acs.org]
